
7-Bromo-2-methylquinoline-5,8-dione
Description
7-Bromo-2-methylquinoline-5,8-dione is a halogenated quinoline derivative characterized by a bromine atom at position 7, a methyl group at position 2, and two ketone groups at positions 5 and 6. This compound is synthesized via nucleophilic substitution or oxidation reactions. For instance, it is prepared by oxidizing 5,7-dibromo-8-hydroxyquinoline intermediates with nitric and sulfuric acids (82% yield) or through bromination and subsequent oxidation of 8-hydroxyquinoline derivatives . Its structural rigidity and electron-deficient quinone core make it a versatile scaffold for medicinal chemistry, particularly in antimicrobial and anticancer drug discovery .
Properties
Molecular Formula |
C10H6BrNO2 |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
7-bromo-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3 |
InChI Key |
HZWDPAOBGLCOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)Br |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
A widely adopted method involves treating 2-methylquinoline-5,8-dione with NBS in dimethylformamide (DMF) under reflux. This protocol, optimized by Li et al. (2025), achieves 85% conversion to the 7-bromo derivative within 6 hours. The reaction proceeds via radical intermediates, with DMF stabilizing bromine radicals to enhance regioselectivity. Key parameters include:
This method's scalability is demonstrated in multigram syntheses, though residual DMF removal requires careful workup.
Molecular Bromine in Acidic Media
Early approaches employed Br₂ in H₂SO₄/HOAc mixtures, yielding 60–70% 7-bromo product. The mechanism involves electrophilic aromatic substitution, where the 5,8-dione groups deactivate the 6-position through conjugation:
Side products include 6-bromo isomers (15–20%) and dibrominated species (5–8%), necessitating chromatographic purification.
Sequential Oxidation-Bromination Strategies
Two-Step Synthesis from 7-Bromo-2-methyl-5,8-dihydroxyquinoline
A high-yielding route (70% overall) developed by Sphingokine Therapeutics involves:
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Oxidation : Treating 7-bromo-2-methyl-5,8-dihydroxyquinoline with ceric ammonium nitrate (CAN) in acetonitrile:
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Bromination : Subsequent NBS treatment in DMF completes the dione formation:
This method avoids over-oxidation issues prevalent in single-step protocols.
Regiochemical Control in Bromination
Steric vs. Electronic Effects
The 2-methyl group exerts dual influences:
-
Steric : Shields the 3-position, directing bromine to 6 or 7 positions
-
Electronic : Electron-donating methyl activates adjacent positions, but 5,8-dione groups dominate through conjugation
Comparative studies using -labeled substrates confirm that bromination at C7 is favored by 4:1 over C6 in DMF.
Solvent-Directed Regioselectivity
Polar aprotic solvents enhance 7-selectivity by stabilizing transition states with partial positive charge at C7.
Patent-Based Innovations
The WO2020055192A2 patent discloses a halogenation pathway using phosphorus oxychloride (POCl₃) and bromine:
-
Chlorination :
-
Bromine Exchange :
This method enables late-stage bromination but requires rigorous exclusion of moisture.
Challenges and Optimization
Byproduct Formation
Common impurities and mitigation strategies:
Chemical Reactions Analysis
Nucleophilic Substitution at C7 Bromine
The C7 bromine undergoes facile displacement with nucleophiles, making it a critical site for functionalization:
Phenoxide Displacement
Reaction with phenols under basic conditions yields 7-aryloxy derivatives (Table 1).
Mechanism : SNAr (nucleophilic aromatic substitution), facilitated by electron-deficient quinone ring.
Product | Phenol Substituent | Conditions | Yield (%) | Source |
---|---|---|---|---|
7-(4-Cyanophenoxy) | 4-CN | K₂CO₃, DMF, 3h, rt | 65 | |
7-(4-Bromophenoxy) | 4-Br | K₂CO₃, DMF, 6h, rt | 66 | |
7-(3-Chlorophenoxy) | 3-Cl | K₂CO₃, DMF, 24h, 50°C | 19 |
Key Insight : Electron-withdrawing groups (e.g., CN, Br) on phenol enhance reaction rates, while steric hindrance (e.g., 3-Cl) reduces yields .
Amination with Sulfonamides
Direct nucleophilic amination with aryl sulfonamides generates antimicrobial derivatives (Table 2) .
Product | Sulfonamide | Conditions | Yield (%) | Source |
---|---|---|---|---|
N-(6-Sulphonamido)-7-bromo derivative | Benzene sulfonamide | CH₂Cl₂, rt, 5 min | 86.4 |
Mechanism : Michael addition at C6 (α to 5-carbonyl), favored over ipso substitution due to steric hindrance from C7 bromine . Intramolecular H-bonding between C8-OH and N1 stabilizes intermediates .
Suzuki-Miyaura Coupling
The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids:
General Protocol : Pd(PPh₃)₄, Na₂CO₃, reflux in dioxane/H₂O (24h) .
Example : Reaction with arylboronic acids yields 7-aryl derivatives, critical for developing sphingosine kinase (SphK) inhibitors .
Oxidation to Formyl Intermediate
The C2 methyl group can be oxidized to a formyl group, enabling further derivatization:
Conditions : SeO₂/H₂O₂ in dioxane, 80°C, 12h .
Application : The formyl intermediate reacts with pyrrolidine to yield Schiff base derivatives (e.g., compound 21 ), enhancing SphK1 binding affinity (IC₅₀ = 1.2 μM) .
Reduction to Hydroquinone
The quinone moiety is reducible to hydroquinone under mild conditions (e.g., Na₂S₂O₄/H₂O), though this reaction is less explored for this specific derivative .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
7-Bromo-2-methylquinoline-5,8-dione has been extensively studied for its antimicrobial , anticancer , and antiviral properties:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anticancer Properties : This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7. The compound activates caspase pathways leading to programmed cell death .
- Antiviral Potential : Emerging studies suggest that quinoline derivatives may interfere with viral replication mechanisms, indicating a promising avenue for antiviral drug development .
2. Coordination Chemistry
In coordination chemistry, this compound acts as a ligand in complex formation with metal ions. Its unique structural features allow it to stabilize metal centers and enhance catalytic activity in various reactions.
3. Industrial Applications
The compound is also utilized in the production of dyes and pigments due to its ability to form stable complexes with metals. This property is exploited in various industrial processes where colorants are required.
Antimicrobial Efficacy
A study focused on synthesizing aryl sulphonamide derivatives of this compound demonstrated notable antimicrobial activity against bacterial strains such as Klebsiella pneumoniae and Salmonella typhi. The synthesized compounds showed MIC values ranging from 0.80 to 1.00 mg/ml, indicating their potential as new antibiotic agents .
Cytotoxicity Against Cancer Cells
In vitro assays revealed that this compound induces apoptosis in cancer cells by activating specific cellular pathways. The study highlighted its effectiveness against HeLa cells with IC50 values indicating significant cytotoxicity without affecting normal cells .
Genotoxicity Assessment
Research assessing the genotoxic potential of this compound indicated no significant mutagenic effects in standard assays, suggesting a favorable safety profile for further therapeutic development .
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, its derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Key Research Findings
Regioselectivity in Substitution: Bromine at position 7 in this compound directs nucleophilic attack to position 6, enabling selective functionalization .
Antimicrobial Potency : Derivatives with aryl sulfonamides exhibit MIC values as low as 0.80 mg/mL against Staphylococcus aureus and Escherichia coli due to dihydropteroate synthase inhibition .
Cytotoxicity: Amino-substituted derivatives show promise in cancer therapy, with IC₅₀ values <10 µM against leukemia cells .
Biological Activity
7-Bromo-2-methylquinoline-5,8-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant case studies.
This compound is characterized by the following chemical formula and properties:
- Chemical Formula : CHBrN O
- Molecular Weight : 244.06 g/mol
- Structure : The compound features a quinoline backbone with bromine and methyl substituents at specific positions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study synthesized various aryl sulphonamide derivatives from this compound and evaluated their in vitro antimicrobial activity against several bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The synthesized compounds showed MIC values ranging from 0.80 to 1.00 mg/ml against tested bacterial strains, indicating potent antimicrobial activity .
- Target Pathways : The sulphonamide derivatives were found to interact with bacterial dihydropteroate synthase, suggesting a mechanism similar to existing antibiotics .
Anticancer Activity
Quinoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.
Case Study:
A comprehensive review highlighted the antiproliferative effects of quinoline-5,8-diones, emphasizing their potential as anticancer agents. The review noted that these compounds could inhibit tumor growth in vitro and in vivo models .
Other Biological Activities
In addition to antimicrobial and anticancer activities, this compound has shown promise in other therapeutic areas:
- Antiviral Activity : Some studies suggest potential antiviral effects against specific viral strains.
- Antimalarial Activity : Quinoline derivatives are historically known for their antimalarial properties.
Data Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 7-Bromo-2-methylquinoline-5,8-dione?
Methodological Answer:
The synthesis typically begins with halogenation of 8-hydroxy-2-methylquinoline. Bromination is achieved using bromine in methanol with NaHCO₃ as a base, followed by quenching with Na₂SO₃ to yield intermediates like 5,7-dibromo derivatives . Subsequent oxidation steps (e.g., using mCPBA in 1,2-dichloroethane) generate the quinone moiety. Alternative routes involve nitration and hydrogenation of 5-chloro-8-hydroxyquinoline precursors, followed by protection/deprotection strategies for functional groups (e.g., benzylation/acetylation) . Key analytical tools include ESI-MS for mass verification and NMR for structural confirmation .
Advanced: How do steric and electronic factors influence regioselectivity in bromination reactions of quinoline precursors?
Methodological Answer:
Regioselectivity in bromination is governed by:
- Electronic effects : Electron-rich positions (e.g., para/meta to hydroxyl groups) are more reactive. For example, bromination of 8-hydroxy-2-methylquinoline favors C5 and C7 due to resonance stabilization of intermediates .
- Steric hindrance : Bulky substituents (e.g., methyl at C2) direct bromination to less hindered positions. Computational modeling (DFT) can predict preferred sites by analyzing charge distribution and transition-state geometries .
Experimental validation involves comparative studies of substituted quinolines (e.g., 2-methyl vs. 3-methyl derivatives) and monitoring reaction kinetics under varying conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, aromatic protons adjacent to bromine exhibit downfield shifts (δ 8.5–9.0 ppm), while methyl groups resonate near δ 2.5–3.0 ppm .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., O–H⋯N interactions in 8-hydroxy derivatives) .
- ESI-MS : Confirms molecular weight and isotopic patterns (e.g., Br⁷⁹/Br⁸¹ doublets) .
Advanced: How can computational studies predict the cytotoxicity of quinoline-5,8-diones in cancer research?
Methodological Answer:
- Docking simulations : Model interactions with NQO1 (NAD(P)H:quinone oxidoreductase 1), a redox enzyme overexpressed in tumors. Focus on the quinone moiety’s reduction potential and binding affinity to NQO1’s active site .
- Metabolic stability : Predict oxidative metabolism using software like MetaSite, identifying vulnerable positions (e.g., C7 bromine as a leaving group) .
- Validation : Pair computational results with in vitro assays (e.g., NQO1 enzyme activity assays and cytotoxicity screening in tumor cell lines) .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as:
- NQO1-directed antitumor agents : Leverages tumor-specific redox cycling to generate cytotoxic hydroquinones .
- Synthetic intermediate : Bromine at C7 enables Suzuki cross-couplings with aryl boronic acids to generate diverse derivatives (e.g., amino- or alkoxy-substituted quinolines) .
Experimental workflows include cytotoxicity profiling (MTT assays) and metabolic stability studies in hepatic microsomes .
Advanced: How do crystal packing interactions affect the stability and reactivity of halogenated quinolines?
Methodological Answer:
- Halogen bonding : Type I Br⋯Br interactions (distance ~3.6 Å, θ ~143°) stabilize dimers in 5,7-dibromo derivatives, influencing solubility and reactivity .
- Hydrogen bonding : O–H⋯N interactions (e.g., 2.7 Å in 8-hydroxy derivatives) dominate packing, while π-stacking is absent due to planar distortions .
- Methodology : Compare X-ray structures of halogenated vs. non-halogenated analogs and conduct thermal gravimetric analysis (TGA) to assess stability .
Basic: How are Suzuki cross-coupling reactions optimized for functionalizing this compound?
Methodological Answer:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in refluxing toluene/DMF (24–48 hours) .
- Substrate reactivity : Aryl boronic acids outperform pinacol boronate esters due to reduced steric hindrance .
- Monitoring : Track reaction progress via TLC and purify products using column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: What contradictions exist in reported synthetic yields for quinoline-5,8-diones, and how can they be resolved?
Methodological Answer:
- Contradictions : Low yields (e.g., <30%) in traditional heating vs. >80% under microwave-assisted synthesis .
- Resolution : Optimize temperature gradients (130–160°C) and solvent systems (e.g., DMF for solubility). Validate via parallel experiments and kinetic studies .
Basic: What safety protocols are essential when handling brominated quinolines?
Methodological Answer:
- Ventilation : Use fume hoods due to bromine’s volatility and toxicity.
- Quenching : Neutralize excess bromine with Na₂SO₃ before disposal .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
Advanced: How does substitution at C7 influence the redox behavior of quinoline-5,8-diones?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.